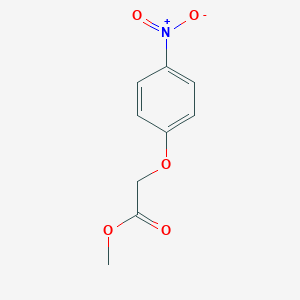

4-硝基苯氧基乙酸甲酯

描述

Synthesis Analysis

Methyl (4-nitrophenoxy)acetate synthesis involves several chemical reactions, including the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group to yield the target compound. The synthesis process has been characterized by simplicity, employing readily available reagents and mild reaction conditions, which makes it suitable for industrial processes (Altowyan et al., 2022). Additionally, innovative synthesis methods involving geometrical isomers and their molecular conformations have been explored, providing insights into the compound's herbicidal activity (Hayashi & Kouji, 1990).

Molecular Structure Analysis

The molecular structure of Methyl (4-nitrophenoxy)acetate has been extensively studied, revealing its crystalline form in the triclinic crystal system with detailed unit cell parameters provided by X-ray single crystal structure determination. This detailed structural analysis contributes to understanding the compound's interactions and stability (Altowyan et al., 2022).

Chemical Reactions and Properties

The chemical behavior of Methyl (4-nitrophenoxy)acetate showcases its reactivity in various chemical reactions. Notably, its involvement in the synthesis of geometric isomers with no significant difference in their herbicidal effects on broadleaf weeds demonstrates its functional versatility (Hayashi & Kouji, 1990). The compound's electrophilic aromatic substitution reactions further underscore its reactivity, providing valuable insights into the mechanisms of nitration of methylbenzenes (Gibbs et al., 1978).

Physical Properties Analysis

The physical properties of Methyl (4-nitrophenoxy)acetate, such as its crystalline form, melting point, and solubility, are crucial for its application in various domains. The compound's structure and interactions, elucidated through X-ray crystallography, offer a comprehensive understanding of its physical characteristics, influencing its stability and reactivity (Altowyan et al., 2022).

Chemical Properties Analysis

The chemical properties of Methyl (4-nitrophenoxy)acetate, including its reactivity with different reagents, stability under various conditions, and the nature of its derivatives, highlight its chemical versatility. Its ability to undergo a range of reactions, from electrophilic aromatic substitutions to complex formation with metals, underscores the compound's broad utility in chemical synthesis and applications (Gibbs et al., 1978); (He, 2013), (He, 2013).

科学研究应用

生物活性天然产物的合成

“4-硝基苯氧基乙酸甲酯”可能在生物活性天然产物的合成中发挥作用 . 酚类衍生物,如“4-硝基苯氧基乙酸甲酯”,在这些产品的合成中具有很高的潜力 .

导电聚合物的生产

酚类衍生物,包括“4-硝基苯氧基乙酸甲酯”,可用于导电聚合物的生产 . 这些聚合物具有广泛的应用,包括在电子工业中 .

抗氧化剂

“4-硝基苯氧基乙酸甲酯”可能用作抗氧化剂 . 间芳氧基酚,该化合物所属的一个基团,已被发现具有抗氧化特性 .

紫外线吸收剂

“4-硝基苯氧基乙酸甲酯”可能用作紫外线吸收剂 . 间芳氧基酚已被用作紫外线吸收剂,保护材料免受紫外线辐射 .

阻燃剂

“4-硝基苯氧基乙酸甲酯”可能用作阻燃剂 . 间芳氧基酚已被用于生产塑料、粘合剂和涂料,因为它们能够提高这些材料的热稳定性和阻燃性

属性

IUPAC Name |

methyl 2-(4-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVXTAUUUUCLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351448 | |

| Record name | methyl (4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19786-48-2 | |

| Record name | methyl (4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

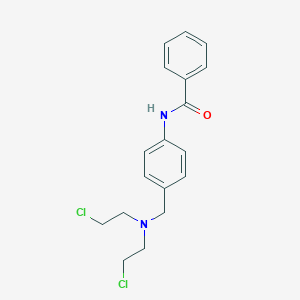

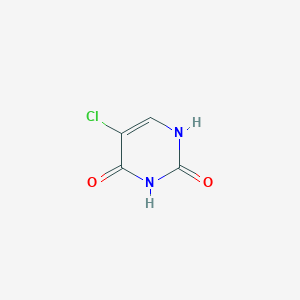

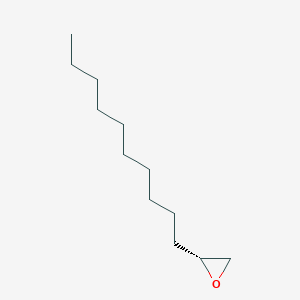

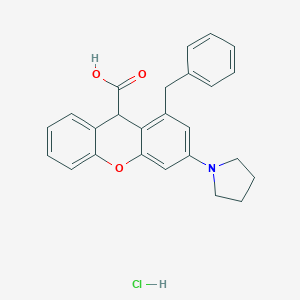

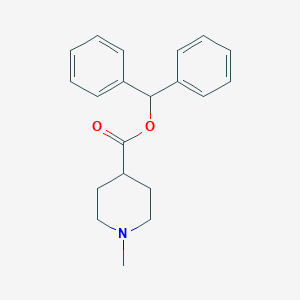

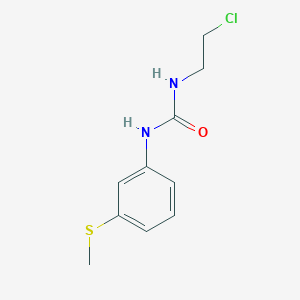

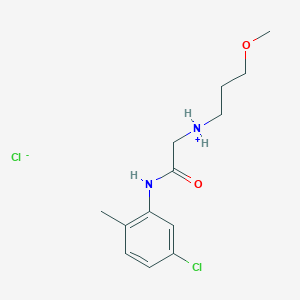

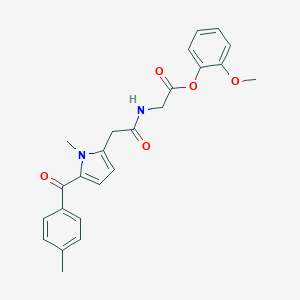

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)